Home > Products > Screening Compounds P43579 > 17(S),18(R)-EETeTr(1-)
17(S),18(R)-EETeTr(1-) -

17(S),18(R)-EETeTr(1-)

Catalog Number: EVT-1597417
CAS Number:
Molecular Formula: C20H29O3-
Molecular Weight: 317.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
17(S),18(R)-EETeTr(1-) is a 17,18-EETeTr(1-) in which the epoxy group has (17S,18R)-configuration. It is a 17,18-EETeTr(1-) and an EpETE(1-). It is a conjugate base of a 17(S),18(R)-EETeTr.
Overview

17(S),18(R)-Epoxyeicosatetraenoic Acid, commonly referred to as 17(R),18(S)-EETeTr, is a significant metabolite derived from eicosapentaenoic acid. This compound is primarily produced through the enzymatic action of cytochrome P450 epoxygenases. It has garnered attention due to its potent biological activities, particularly in cardiovascular health, where it exhibits negative chronotropic effects and offers protection against calcium overload in cardiac cells. The compound's structure-activity relationship has been extensively studied, revealing minimal structural elements necessary for its pharmacological effects .

Source

17(R),18(S)-EETeTr is synthesized from eicosapentaenoic acid, which is a polyunsaturated fatty acid found in fish oils and certain algae. This compound is produced endogenously in the body through the metabolism of eicosapentaenoic acid by cytochrome P450 enzymes, specifically through the epoxidation process .

Classification

17(R),18(S)-EETeTr belongs to the class of eicosanoids, which are signaling molecules derived from fatty acids. It is categorized as an epoxide, a type of reactive organic compound characterized by a three-membered cyclic ether. Its classification as a cytochrome P450 metabolite places it within a broader group of biologically active lipids that are crucial in various physiological processes .

Synthesis Analysis

Methods

The synthesis of 17(R),18(S)-EETeTr can be achieved through several methods, primarily involving the epoxidation of eicosapentaenoic acid. Two notable approaches include:

  1. Chemical Synthesis: This involves multi-step synthesis techniques that may include alkylation and selective epoxidation reactions. For instance, one method utilizes octa-1,7-diyne as a precursor, which undergoes alkylation followed by oxidation and esterification to yield the desired epoxide .
  2. Biocatalytic Methods: The use of enzymes such as cytochrome P450 monooxygenases allows for more environmentally friendly synthesis routes. These biocatalysts facilitate the conversion of eicosapentaenoic acid into 17(R),18(S)-EETeTr under mild conditions, enhancing yield and selectivity while minimizing by-products.

Technical Details

The synthesis typically requires controlled conditions to ensure high purity and yield. Techniques such as High-Performance Liquid Chromatography (HPLC) are employed for purification and analysis of enantiomers, confirming their optical purity and structural integrity .

Molecular Structure Analysis

Structure

The molecular structure of 17(R),18(S)-EETeTr features a unique epoxide functional group at the 17 and 18 positions of the eicosatetraenoic acid backbone. This structure contributes to its biological activity and stability.

Data

  • Molecular Formula: C20H32O3
  • Molecular Weight: Approximately 320.47 g/mol
  • InChI Key: CCUQGZBWBKQFIZ-NQYBIEAUSA-N
  • 3D Structure: The compound's three-dimensional conformation can be analyzed using computational chemistry software, revealing its steric interactions with biological targets .
Chemical Reactions Analysis

Reactions

17(R),18(S)-EETeTr is involved in various biochemical reactions:

  • Hydrolysis: The epoxide can undergo hydrolysis to form diols.
  • Rearrangements: It can participate in rearrangement reactions leading to different metabolites.
  • Interaction with Enzymes: Its reactivity allows it to interact with various enzymes in metabolic pathways, influencing cellular signaling processes .

Technical Details

The stability of the epoxide group under physiological conditions is critical for its function. Studies have shown that modifications to this structure can lead to variations in biological activity and metabolic stability .

Mechanism of Action

Process

The mechanism of action for 17(R),18(S)-EETeTr primarily involves modulation of intracellular calcium levels in cardiomyocytes. By acting on specific receptors or ion channels, it induces negative chronotropic effects—slowing down heart rate—and protects against calcium overload during stress conditions.

Data

Research indicates that the effective concentration (EC50) for these protective effects ranges from approximately 1 to 2 nM, highlighting its potency as a cardioprotective agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: The compound is relatively stable under physiological conditions but can be susceptible to hydrolysis.
  • Reactivity: The epoxide group makes it reactive towards nucleophiles, allowing it to participate in various biochemical pathways.

Relevant analyses indicate that modifications to the structure can significantly alter its physical properties and biological activities .

Applications

Scientific Uses

17(R),18(S)-EETeTr has several potential applications in scientific research:

  • Cardiovascular Research: Its role in modulating heart function makes it a candidate for studies on heart disease and arrhythmias.
  • Pharmacological Development: As a model compound for developing new therapeutics targeting cardiovascular conditions.
  • Biochemical Studies: Used to investigate the mechanisms of action related to calcium signaling and cell protection under stress conditions .
Biosynthesis and Endogenous Formation of 17(S),18(R)-EETeTr

Cytochrome P450 Epoxygenase-Mediated Metabolism of ω-3 Polyunsaturated Fatty Acids

17(S),18(R)-Epoxyeicosatetraenoic acid [17(S),18(R)-EETeTr] is a specialized lipid mediator biosynthesized primarily through the cytochrome P450 (CYP) epoxygenase pathway. This pathway metabolizes dietary ω-3 polyunsaturated fatty acids (PUFAs), notably eicosapentaenoic acid (EPA; 20:5, ω-3). CYP enzymes, particularly isoforms within the 2C and 2J families, catalyze the oxidation of the terminal Δ17,18 double bond of EPA, resulting in epoxidation to form 17,18-epoxyeicosatetraenoic acid (17,18-EEQ or EETeTr) [1] [2]. This reaction requires molecular oxygen and NADPH as a cofactor. The CYP epoxygenase pathway competes with cyclooxygenase (COX) and lipoxygenase (LOX) for free EPA substrate. However, a key distinction is that CYP epoxygenation generates epoxide metabolites like EETeTrs, whereas COX and LOX produce prostanoids, thromboxanes, and leukotrienes. Notably, dietary ω-3 PUFA supplementation significantly shifts endogenous CYP-eicosanoid profiles in organs like the heart, kidney, and liver towards increased EPA-derived metabolites, including EETeTr regioisomers, compared to arachidonic acid (ω-6 PUFA) derived epoxides under normal dietary conditions [1].

Stereochemical Specificity in Epoxyeicosatetraenoic Acid (EETeTr) Formation

The epoxidation of the EPA Δ17,18 double bond by CYP epoxygenases is stereoselective, generating specific enantiomeric pairs. While many mammalian CYP epoxygenases preferentially produce the 17(R),18(S)-EETeTr enantiomer, the formation of the 17(S),18(R)-EETeTr enantiomer also occurs, albeit often in lower relative abundance depending on the specific CYP isoform involved [1]. This stereochemical divergence arises from the differential orientation and mechanism of EPA binding within the active site of the CYP enzyme, controlling the face of the Δ17,18 double bond exposed to the activated oxygen species (likely a ferryl-oxo complex). The resulting epoxide stereochemistry is crucial, as the biological activities of the 17(R),18(S) and 17(S),18(R) enantiomers are distinct and often antagonistic. Studies utilizing chiral analysis have confirmed the presence of both enantiomers, including 17(S),18(R)-EETeTr, in biological systems, particularly following ω-3 PUFA supplementation [1]. The soluble epoxide hydrolase (sEH) enzyme, which hydrolyzes epoxides to diols, also exhibits stereochemical preferences but can metabolize both EETeTr enantiomers, contributing to their overall bioactivity profile [1].

Tissue-Specific Distribution and Metabolic Pathways in Cardiovascular Systems

17(S),18(R)-EETeTr is formed endogenously in mammalian tissues, with its distribution influenced by CYP epoxygenase expression and dietary EPA levels. Tissues rich in CYP epoxygenases, such as the heart, kidney, liver, lung, and vascular endothelium, are significant sites of EETeTr biosynthesis. Within the cardiovascular system, CYP2J isoforms are particularly prominent in cardiomyocytes and endothelial cells, facilitating local production [1] [2]. Once synthesized, 17(S),18(R)-EETeTr undergoes several primary metabolic fates:

  • Soluble Epoxide Hydrolase (sEH) Hydrolysis: This is the major inactivation pathway. sEH catalyzes the addition of water across the epoxide ring, converting 17(S),18(R)-EETeTr into the corresponding, generally less active or inactive, 17(S),18(R)-dihydroxyeicosatetraenoic acid (DiHETE) [1].
  • β-Oxidation: Like other fatty acids, EETeTrs can undergo chain shortening via β-oxidation, primarily in peroxisomes and mitochondria.
  • ω-/ω-1-Hydroxylation: Further oxidation by CYP enzymes at the methyl terminus or ω-1 position can occur, generating hydroxylated derivatives.
  • Incorporation into Phospholipids: EETeTrs can be esterified into membrane phospholipids, serving as a potential storage pool that can be released upon phospholipase activation.

The balance between biosynthesis (CYP epoxygenation) and inactivation (primarily sEH hydrolysis) critically regulates the local concentrations and thus the biological activity of 17(S),18(R)-EETeTr within cardiovascular tissues [1].

Table 1: Primary Metabolic Pathways of 17(S),18(R)-EETeTr

PathwayEnzyme(s) InvolvedPrimary Product(s)Functional Consequence
Epoxide HydrolysisSoluble Epoxide Hydrolase (sEH)17(S),18(R)-DiHETEInactivation / Reduced bioactivity
β-OxidationAcyl-CoA dehydrogenases etc.Chain-shortened dicarboxylic acidsCatabolism / Elimination
ω- or ω-1-HydroxylationCYP4A/F enzymes19- or 20-Hydroxy-17(S),18(R)-EETeTrPotential further metabolism/activity
Esterification into LipidsAcyl-CoA synthetases/transferasesPhospholipid-esterified 17(S),18(R)-EETeTrStorage / Reservoir

Properties

Product Name

17(S),18(R)-EETeTr(1-)

IUPAC Name

(5Z,8Z,11Z,14Z)-16-[(2S,3R)-3-ethyloxiran-2-yl]hexadeca-5,8,11,14-tetraenoate

Molecular Formula

C20H29O3-

Molecular Weight

317.4 g/mol

InChI

InChI=1S/C20H30O3/c1-2-18-19(23-18)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(21)22/h3,5-6,8-9,11-12,14,18-19H,2,4,7,10,13,15-17H2,1H3,(H,21,22)/p-1/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1

InChI Key

GPQVVJQEBXAKBJ-YQLHGUCYSA-M

Canonical SMILES

CCC1C(O1)CC=CCC=CCC=CCC=CCCCC(=O)[O-]

Isomeric SMILES

CC[C@@H]1[C@@H](O1)C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.